11-[2-(benzyloxy)phenyl]-10-hexanoyl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
11-[2-(benzyloxy)phenyl]-10-hexanoyl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of applications, particularly in medicinal chemistry, due to their psychoactive properties. This specific compound is characterized by its unique structure, which includes a hexanoyl group, a dimethyl group, and a phenylmethoxyphenyl group, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-[2-(benzyloxy)phenyl]-10-hexanoyl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps, starting from readily available precursors. The process generally includes:
Formation of the Benzodiazepine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzodiazepine core.
Introduction of the Hexanoyl Group: The hexanoyl group is introduced through acylation reactions, often using hexanoyl chloride in the presence of a base such as pyridine.
Addition of the Phenylmethoxyphenyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes:
Scaling Up Reactions: Adjusting reaction conditions to accommodate larger volumes.
Purification Techniques: Utilizing advanced purification methods such as column chromatography and recrystallization to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
11-[2-(benzyloxy)phenyl]-10-hexanoyl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodiazepine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodiazepines.
Scientific Research Applications
11-[2-(benzyloxy)phenyl]-10-hexanoyl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of anxiety and insomnia.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 11-[2-(benzyloxy)phenyl]-10-hexanoyl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The molecular targets include the GABA-A receptor subunits, and the pathways involved are primarily related to neurotransmitter modulation.
Comparison with Similar Compounds
Similar Compounds
- 10-Hexanoyl-11-(2-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- 10-Aryl-7,7-dimethyl-5,6,7,8,9,10-hexahydro-11H-pyrido[3,2-b][1,4]benzodiazepin-9-ones
Uniqueness
11-[2-(benzyloxy)phenyl]-10-hexanoyl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylmethoxyphenyl group, in particular, contributes to its unique binding affinity and selectivity towards the GABA receptor, differentiating it from other benzodiazepine derivatives.
Properties
CAS No. |
337503-36-3 |
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Molecular Formula |
C34H38N2O3 |
Molecular Weight |
522.7g/mol |
IUPAC Name |
5-hexanoyl-9,9-dimethyl-6-(2-phenylmethoxyphenyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C34H38N2O3/c1-4-5-7-20-31(38)36-28-18-12-11-17-26(28)35-27-21-34(2,3)22-29(37)32(27)33(36)25-16-10-13-19-30(25)39-23-24-14-8-6-9-15-24/h6,8-19,33,35H,4-5,7,20-23H2,1-3H3 |
InChI Key |
OGFOSWQPSAXSLQ-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC=CC=C4OCC5=CC=CC=C5 |
Canonical SMILES |
CCCCCC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC=CC=C4OCC5=CC=CC=C5 |
Origin of Product |
United States |
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